molecular formula C12H20N2O2S B185594 4-amino-N,N-dipropylbenzenesulfonamide CAS No. 21646-92-4

4-amino-N,N-dipropylbenzenesulfonamide

Cat. No. B185594
CAS RN: 21646-92-4
M. Wt: 256.37 g/mol
InChI Key: XMGJIKAEBFXGKK-UHFFFAOYSA-N
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Description

4-Amino-N,N-dipropylbenzenesulfonamide is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.37 . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for 4-amino-N,N-dipropylbenzenesulfonamide is 1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N,N-dipropylbenzenesulfonamide include its molecular formula (C12H20N2O2S) and molecular weight (256.37) .

Scientific Research Applications

Synthesis of Cyclic Compounds

Aminobenzenesulfonamide derivatives, including 4-amino-N,N-dipropylbenzenesulfonamide, play a crucial role in the synthesis of novel cyclic compounds. Research conducted by Kyosuke Kaneda (2020) highlights the development of unique polyheterocyclic compounds using sequential Nicholas and Pauson-Khand reactions. These compounds are essential for the discovery of new functional molecules and pharmaceuticals, showcasing the versatility of aminobenzenesulfonamide derivatives in organic syntheses and pharmaceutical industry applications Kaneda, 2020.

Medicinal Chemistry and Drug Development

Aminobenzenesulfonamide derivatives have been extensively studied for their broad bioactive spectrum. The review by He Shichao et al. (2016) discusses the chemical structural modifications of classical antibacterial aminobenzenesulfonamide and its derivatives, demonstrating wide medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, antiepileptic agents, and more. This research underscores the significant development value of sulfonamide derivatives in medicinal chemistry Shichao et al., 2016.

Environmental Applications and Advanced Oxidation Processes

In the context of environmental science, the degradation of contaminants using advanced oxidation processes (AOPs) is a critical area of research. Mohammad Qutob et al. (2022) review the state-of-the-art studies on AOPs for treating acetaminophen (ACT) from aqueous media, revealing insights into degradation kinetics, mechanisms, and by-products. This research contributes to the understanding of AOPs' efficiency in degrading recalcitrant compounds and improving water treatment technologies Qutob et al., 2022.

Enzymatic Inhibition for Therapeutic Purposes

The role of dipeptidyl peptidase 4 (DPP-4) inhibitors, which can be derived from sulfonamide compounds, in the treatment of type 2 diabetes mellitus is another significant application. Research by Roberto Costante et al. (2015) reviews patents related to DPP-4 inhibitors from 2012 to 2014, highlighting the development of heterocyclic scaffolds and non-peptidomimetic structures. This illustrates the ongoing research efforts to develop effective therapies for diabetes, leveraging the biochemical properties of sulfonamide derivatives Costante et al., 2015.

Safety And Hazards

The safety information available indicates that 4-amino-N,N-dipropylbenzenesulfonamide is an irritant . For more detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-amino-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGJIKAEBFXGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366870
Record name 4-amino-N,N-dipropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N,N-dipropylbenzenesulfonamide

CAS RN

21646-92-4
Record name 4-amino-N,N-dipropylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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